molecular formula C3H7ClN2Si B14225917 2-Chloro-2-methyl-2,3-dihydro-1H-1,3,2-diazasilole CAS No. 592529-30-1

2-Chloro-2-methyl-2,3-dihydro-1H-1,3,2-diazasilole

Cat. No.: B14225917
CAS No.: 592529-30-1
M. Wt: 134.64 g/mol
InChI Key: FXVNZIVWTZCMQO-UHFFFAOYSA-N
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Description

2-Chloro-2-methyl-2,3-dihydro-1H-1,3,2-diazasilole is an organosilicon compound that features a unique diazasilole ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-2-methyl-2,3-dihydro-1H-1,3,2-diazasilole typically involves the reaction of 1,3-dimethylimidazolidine with phosgene or similar chlorinating agents under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified through distillation or recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-2-methyl-2,3-dihydro-1H-1,3,2-diazasilole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Various substituted diazasilole derivatives.

    Oxidation Products: Oxidized forms of the diazasilole ring.

    Reduction Products: Reduced forms of the diazasilole ring.

Scientific Research Applications

2-Chloro-2-methyl-2,3-dihydro-1H-1,3,2-diazasilole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-2-methyl-2,3-dihydro-1H-1,3,2-diazasilole involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with other molecules, leading to the formation of new compounds with different properties. The specific pathways and molecular targets depend on the nature of the reaction and the reagents used .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-1,3-dimethylimidazolinium chloride
  • 2,2-Difluoro-1,3-dimethylimidazolidine
  • 1,3-Dimethylimidazolidine

Uniqueness

2-Chloro-2-methyl-2,3-dihydro-1H-1,3,2-diazasilole is unique due to its specific diazasilole ring structure, which imparts distinct chemical properties.

Properties

CAS No.

592529-30-1

Molecular Formula

C3H7ClN2Si

Molecular Weight

134.64 g/mol

IUPAC Name

2-chloro-2-methyl-1,3-dihydro-1,3,2-diazasilole

InChI

InChI=1S/C3H7ClN2Si/c1-7(4)5-2-3-6-7/h2-3,5-6H,1H3

InChI Key

FXVNZIVWTZCMQO-UHFFFAOYSA-N

Canonical SMILES

C[Si]1(NC=CN1)Cl

Origin of Product

United States

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